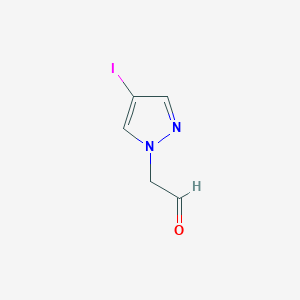

(4-iodo-1H-pyrazol-1-yl)acetaldehyde

Description

Significance of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a fundamental building block in the synthesis of a wide array of organic compounds. proquest.comijraset.com Its derivatives are known to exhibit a broad spectrum of biological activities, making them highly valuable in medicinal chemistry. mdpi.comorientjchem.orgglobalresearchonline.net The pyrazole nucleus is a key component in numerous commercially successful drugs, highlighting its importance in the pharmaceutical industry.

The versatility of the pyrazole ring allows for its functionalization at various positions, leading to a diverse library of compounds with distinct properties. nih.govmdpi.com Synthetic chemists have developed numerous methods for the construction and modification of the pyrazole scaffold, enabling the targeted design of molecules with specific biological or material properties. acs.orgdatapdf.com

Table 1: Examples of Pharmacologically Active Pyrazole-Containing Drugs

| Drug Name | Therapeutic Area |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Fipronil | Insecticide |

The continued exploration of pyrazole derivatives in academic research is driven by the quest for new therapeutic agents with improved efficacy and reduced side effects.

Specific Context of Iodo-Substituted Pyrazoles as Building Blocks

The introduction of an iodine atom onto the pyrazole ring, as seen in 4-iodo-1H-pyrazole, significantly enhances its utility as a synthetic intermediate. pasteur.fr The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. nih.gov This reactivity allows for the facile introduction of a wide range of substituents at the 4-position of the pyrazole ring, providing a powerful tool for molecular diversification. researchgate.netresearchgate.net

Iodo-substituted pyrazoles are particularly valuable in transition metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.govsemanticscholar.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. The ability to selectively functionalize the pyrazole core via its iodo-derivative opens up avenues for the creation of novel compounds with tailored properties for various applications, including pharmaceuticals and materials science. schenautomacao.com.br

Recent research has focused on developing efficient and regioselective methods for the iodination of pyrazoles, further expanding their accessibility and application in organic synthesis. nih.gov The use of iodo-pyrazoles as building blocks underscores the importance of halogenated heterocycles in modern synthetic chemistry.

Role of the Acetaldehyde (B116499) Moiety in Chemical Functionality

The acetaldehyde group (-CH₂CHO) is a highly reactive functional group that plays a crucial role in a multitude of chemical transformations. wikipedia.orgbritannica.com Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a key participant in reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of imines and enamines. nih.gov The presence of an acetaldehyde moiety on the pyrazole ring, as in (4-iodo-1H-pyrazol-1-yl)acetaldehyde, would provide a reactive handle for further chemical modifications.

This functionality allows for the extension of the molecular framework and the introduction of new functional groups. For example, the aldehyde could be oxidized to a carboxylic acid, reduced to an alcohol, or used to construct larger, more complex heterocyclic systems. The versatility of the acetaldehyde group makes it an invaluable tool for the synthesis of diverse molecular architectures. adventchembio.comontosight.ai In the context of drug discovery, the ability to modify a lead compound through reactions involving the acetaldehyde moiety is essential for optimizing its pharmacological profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICKMWAZJVJLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Iodo 1h Pyrazol 1 Yl Acetaldehyde

General Synthetic Strategy: Two-Stage Approach

The synthesis of (4-iodo-1H-pyrazol-1-yl)acetaldehyde is most effectively achieved through a two-stage process. This strategy involves the initial formation of a stable, iodinated pyrazole (B372694) core, followed by the introduction of the reactive acetaldehyde (B116499) moiety at the N1 position. This approach allows for the use of robust iodination techniques on the stable pyrazole ring before introducing the more sensitive aldehyde functional group.

Stage 1: Regioselective Iodination at the 4-Position of the Pyrazole Ring

The primary challenge in the synthesis is the precise installation of an iodine atom at the C4 position of the pyrazole ring. The C4 position is electronically favored for electrophilic substitution, and several methods have been developed to achieve this transformation with high regioselectivity. nih.govresearchgate.net These protocols are designed to prevent iodination at other positions, such as C3 or C5, which can be achieved by selecting appropriate reagents and reaction conditions. The choice of iodinating agent and catalyst is crucial for directing the electrophilic attack specifically to the desired carbon atom. nih.gov

Stage 2: Introduction of the Acetaldehyde Group at the N1 Position of the Iodinated Pyrazole

Once the 4-iodopyrazole (B32481) core is synthesized, the second stage involves N-alkylation to introduce the acetaldehyde side chain. Direct alkylation with 2-haloacetaldehyde is often problematic due to the high reactivity and instability of the reagent. Therefore, a more common and reliable strategy is to use a protected form of acetaldehyde, such as a 2-haloacetal (e.g., 2-bromo-1,1-diethoxyethane).

This process involves the N-alkylation of 4-iodopyrazole with the haloacetal under basic conditions to form 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole. The final step is the deprotection of the acetal (B89532) group, typically through acid-catalyzed hydrolysis, which unmasks the aldehyde functionality to yield the target compound, this compound. mdpi.com An alternative concept involves the hydrolysis of an N-vinyl-pyrazole, which can serve as a biomimetic surrogate for acetaldehyde. nih.govresearchgate.net

Regioselective Iodination Protocols

Several reliable methods have been established for the regioselective iodination of the pyrazole ring at the C4 position. These methods offer different advantages concerning substrate scope, reaction conditions, and tolerance of other functional groups.

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Iodination with Elemental Iodine (I₂)

Table 1: CAN-Mediated Iodination of 1-Aryl-3-CF₃-Pyrazoles

| Entry | N1-Aryl Substituent | Yield of 4-Iodo Product |

|---|---|---|

| 1 | p-tolyl | 81% |

| 2 | p-isopropylphenyl | 75% |

| 3 | phenyl | 74% |

| 4 | p-chlorophenyl | 83% |

| 5 | p-trifluoromethylphenyl | 79% |

| 6 | p-cyanophenyl | 85% |

Data sourced from a study on 1-aryl-3-trifluoromethylpyrazoles, refluxed overnight in MeCN with 1.1 eq. CAN and 1.3 eq. I₂. nih.gov

N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)

An alternative protocol involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a strong acid like trifluoroacetic acid (TFA). nih.govresearchgate.net This method is advantageous for substrates that may be sensitive to the oxidative conditions of the CAN/I₂ system or for those that are less reactive. nih.gov The combination of NIS and TFA generates a highly reactive electrophilic iodine species, likely iodine trifluoroacetate, which can iodinate even deactivated pyrazole rings. researchgate.net The reaction is typically conducted by heating the pyrazole with NIS in a mixture of glacial acetic acid and TFA. nih.gov

Table 2: NIS/TFA-Mediated Iodination of 1-Aryl-3-CF₃-Pyrazoles

| Entry | N1-Aryl Substituent | Yield of 4-Iodo Product |

|---|---|---|

| 1 | p-sulfonamidophenyl | 71% |

| 2 | p-methoxyphenyl | 36% |

Data sourced from a study on 1-aryl-3-trifluoromethylpyrazoles, heated overnight at 80°C in a 1:1 mixture of glacial acetic acid and TFA with 1.5 eq. NIS. nih.gov

Electrophilic Cyclization of α,β-Alkynic Hydrazones with Molecular Iodine

A distinct strategy for obtaining 4-iodopyrazoles involves constructing the heterocyclic ring and introducing the iodine atom in a single step. This is achieved through the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. In this approach, α,β-alkynic hydrazones, which are readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones, undergo an iodine-mediated cyclization. When treated with molecular iodine in the presence of a base like sodium bicarbonate, these precursors cyclize to afford 4-iodopyrazoles in good to high yields. This method is versatile and accommodates a wide range of substituents on the hydrazone starting material.

Mild and Efficient Iodination with Iodine and Hydrogen Peroxide

A practical and environmentally conscious method for the 4-iodination of pyrazoles utilizes a combination of molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water. researchgate.netresearchgate.net This approach is considered a "green" procedure due to its use of water as a solvent and the generation of water as the sole reaction by-product. researchgate.netresearchgate.net The protocol is effective with just 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide, affording the desired 4-iodopyrazole products in good to excellent yields. researchgate.net This method stands out for its high atom economy, cost-effectiveness, and often results in crude products pure enough for subsequent reaction steps without extensive purification. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Reagents | Molecular Iodine (I₂), Hydrogen Peroxide (H₂O₂) | researchgate.net |

| Stoichiometry | 0.5 eq. I₂, 0.6 eq. H₂O₂ | researchgate.net |

| Solvent | Water | researchgate.netresearchgate.net |

| Key Advantage | Environmentally friendly; water is the only by-product | researchgate.netresearchgate.net |

| Yield | Good to Excellent | researchgate.net |

Mechanistic Insights into 4-Iodination

The iodination of the pyrazole ring is generally understood to proceed via an electrophilic aromatic substitution mechanism. stackexchange.comgoogle.com In the iodine/hydrogen peroxide system, the hydrogen peroxide acts as an oxidizing agent, converting molecular iodine (I₂) into a more potent electrophilic iodinating species, such as the iodine cation (I+). google.com This active species is then attacked by the electron-rich pyrazole ring. The C4 position of the pyrazole ring is particularly nucleophilic, leading to a highly regioselective substitution at this site. nih.govresearchgate.net The unreactive iodide ions (I⁻) that are formed during the reaction are oxidized back to an active iodinating species by the hydrogen peroxide, allowing for the use of sub-stoichiometric amounts of molecular iodine. google.com While radical intermediates can be involved in some organic reactions, the prevailing mechanism for this type of pyrazole iodination is electrophilic substitution.

Optimization of Iodination Selectivity and Yield

Achieving high selectivity for the 4-position and maximizing the reaction yield are critical for the efficient synthesis of the target precursor. The I₂/H₂O₂ method in water is noted for its high regioselectivity for the C4 position. researchgate.net However, reaction outcomes can be influenced by the substituents already present on the pyrazole ring. For instance, the presence of strong electron-withdrawing groups on an N-aryl substituent can decrease the reaction rate. nih.gov

Alternative methods have been developed to optimize the synthesis of 4-iodopyrazoles. One such method involves using ceric ammonium nitrate (CAN) to mediate the iodination with elemental iodine, which also affords the 4-iodo isomers in a highly regioselective manner. nih.govresearchgate.net Another efficient protocol uses potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions to produce 4-iodo-1-aryl-1H-pyrazoles. nih.gov The choice of method can be tailored based on the specific pyrazole substrate and desired reaction conditions.

| Method | Reagents | Key Characteristics | Source |

|---|---|---|---|

| Green Iodination | I₂ / H₂O₂ in Water | Mild, environmentally friendly, high atom economy. | researchgate.netresearchgate.net |

| CAN-Mediated | I₂ / Ceric Ammonium Nitrate (CAN) | Highly regioselective for the 4-position. | nih.govresearchgate.net |

| Catalytic Iodination | KIO₃ / (PhSe)₂ | Catalytic system under acidic conditions. | nih.gov |

N1-Alkylation Strategies for Introducing the Acetaldehyde Moiety

Following the successful iodination of the pyrazole ring, the next crucial step is the introduction of the acetaldehyde group at the N1 position. This is typically achieved through N-alkylation strategies involving nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Haloacetaldehyde Precursors

The N1-H of 4-iodopyrazole can be deprotonated by a base to form a pyrazolate anion, which serves as a potent nucleophile. This anion can then react with a suitable electrophile, such as a haloacetaldehyde precursor, to form the desired C-N bond.

Directly using haloacetaldehydes as electrophiles can be problematic due to their potential for self-condensation and other side reactions under basic conditions. Therefore, a protected form, such as a haloacetaldehyde acetal (e.g., 2-bromo-1,1-diethoxyethane), is commonly used. The reaction is a nucleophilic substitution where the pyrazolate anion attacks the carbon atom bearing the halogen, displacing the halide ion. This Sₙ2-type reaction is typically performed in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), which can effectively solvate the cation of the base without interfering with the nucleophile. researchgate.netbeilstein-journals.org

Potassium carbonate (K₂CO₃) is a widely used base for the N-alkylation of azoles, including pyrazoles. researchgate.netnih.govtandfonline.com It is an inexpensive, non-toxic, and sufficiently mild base to effectively deprotonate the pyrazole N-H without promoting unwanted side reactions. researchgate.netlookchem.com The reaction is often conducted under reflux conditions, meaning the reaction mixture is heated to the boiling point of the solvent. This provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate. The heterogeneous nature of K₂CO₃ in many organic solvents can be advantageous for simplifying the workup procedure.

| Component | Example | Role in Reaction | Source |

|---|---|---|---|

| Nucleophile Precursor | 4-Iodopyrazole | Source of the pyrazole ring. | - |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the pyrazole N1-H to form the nucleophilic anion. | researchgate.nettandfonline.com |

| Electrophile | 2-bromo-1,1-diethoxyethane (a haloacetaldehyde acetal) | Provides the acetaldehyde moiety in a protected form. | - |

| Solvent | Acetonitrile or DMF | Polar aprotic medium to facilitate Sₙ2 reaction. | researchgate.netbeilstein-journals.org |

| Condition | Reflux | Provides energy to increase the reaction rate. | - |

Considerations for Protecting Sensitive Functional Groups during Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound, the protection of sensitive functional groups is a critical strategy to prevent unwanted side reactions. The aldehyde group in the target molecule is particularly susceptible to reaction under various conditions, especially the basic or nucleophilic conditions often employed for N-alkylation. Therefore, it must be temporarily masked with a protecting group.

A common and effective strategy for protecting aldehydes is their conversion to acetals, which are significantly less reactive. pearson.comwikipedia.org Acetals are stable in neutral and basic environments, making them ideal for subsequent reactions such as the N-alkylation of the pyrazole ring. pressbooks.pubyoutube.com The formation of a cyclic acetal, typically by reacting the aldehyde with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst, is a frequently used method. pressbooks.puborganic-chemistry.org This reversible process effectively "hides" the reactive carbonyl group, allowing chemists to perform transformations on other parts of the molecule without affecting the aldehyde. wikipedia.orgyoutube.com The choice of the protecting group is crucial; it must be easy to install, stable under the desired reaction conditions, and easy to remove with high yield when its protective function is no longer needed. pressbooks.pub

Thioacetals, the sulfur analogs of acetals, offer an alternative with enhanced stability. They are resistant to both acidic and basic conditions, providing a robust protective strategy for the carbonyl group. jove.com

Deprotection of Acetaldehyde Derivatives

The final step in a synthesis utilizing a protecting group strategy is the deprotection to unveil the original functional group. wikipedia.org For acetaldehyde derivatives protected as acetals, this typically involves hydrolysis under acidic conditions. youtube.comucoz.com

The cleavage of acetals to regenerate the aldehyde can be achieved using various methods. A standard procedure involves treatment with aqueous acid. organic-chemistry.orgucoz.com The reaction is reversible, and the presence of water drives the equilibrium toward the formation of the carbonyl compound. ucoz.com Several catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, erbium(III) triflate (Er(OTf)₃) serves as a gentle Lewis acid catalyst for the chemoselective cleavage of acetals in wet nitromethane. organic-chemistry.orgorganic-chemistry.org Another efficient method uses a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water. organic-chemistry.orgorganic-chemistry.org Iodine has also been shown to catalyze the deprotection of acetals under neutral conditions. organic-chemistry.org

Thioacetals, being more stable, require different conditions for cleavage. Deprotection is often accomplished using reagents like mercuric chloride in aqueous acetonitrile or through oxidative methods. jove.comnih.gov For example, benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride can deprotect thioacetals under solvent-free conditions. nih.gov

| Deprotection Method | Reagent/Catalyst | Conditions | Reference |

| Acid Hydrolysis | Aqueous Acid (e.g., HCl) | Aqueous solution | organic-chemistry.orgucoz.com |

| Lewis Acid Catalysis | Er(OTf)₃ | Wet nitromethane, RT | organic-chemistry.orgorganic-chemistry.org |

| Lewis Acid Catalysis | Ce(OTf)₃ | Wet nitromethane, RT | organic-chemistry.org |

| Borate Catalysis | NaBArF₄ | Water, 30 °C | organic-chemistry.orgorganic-chemistry.org |

| Iodine Catalysis | I₂ | Neutral conditions | organic-chemistry.org |

| Thioacetal Cleavage | HgCl₂ | Aqueous acetonitrile | jove.com |

| Oxidative Cleavage | Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free | nih.gov |

General N-Alkylation Methods for Pyrazoles

The introduction of the acetaldehyde side chain onto the pyrazole nitrogen atom is a key transformation in the synthesis of this compound. N-alkyl pyrazoles are significant heterocyclic compounds found in many biologically active molecules. mdpi.comresearchgate.net Consequently, a variety of methods for their synthesis have been developed. mdpi.comsemanticscholar.org

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A modern approach to N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.comdntb.gov.uasemanticscholar.org This method provides a valuable alternative to traditional techniques that often require strong bases or high temperatures. mdpi.comresearchgate.netsemanticscholar.org The reaction proceeds well with various substituted pyrazoles, including those with halogen substituents at the 4-position. mdpi.com Benzylic, phenethyl, and benzhydryl trichloroacetimidates generally give good to moderate yields of the N-alkylated products. mdpi.comsemanticscholar.org A notable aspect of this methodology is its regioselectivity with unsymmetrical pyrazoles, where steric effects typically control which nitrogen atom is alkylated, with the major product arising from attack at the less sterically hindered nitrogen. mdpi.comdntb.gov.ua

Alkylation with Alkyl Halides under Basic Conditions

The most traditional and widely used method for the N-alkylation of pyrazoles involves the deprotonation of the pyrazole N-H with a base, followed by the addition of an alkyl halide electrophile. mdpi.comsemanticscholar.org This approach is highly versatile. A variety of bases can be employed, such as potassium carbonate or potassium tert-butoxide, often in a suitable solvent like DMSO or diethyl ether. researchgate.net The use of phase-transfer catalysis, for instance with 18-crown-6 (B118740) as a catalyst, allows the reaction to proceed under mild conditions. researchgate.net Ionic liquids have also been explored as reaction media for the N-alkylation of pyrazoles with alkyl halides. researchgate.net For unsymmetrical pyrazoles, this method can lead to a mixture of regioisomers, and the product distribution can be influenced by steric and electronic factors. researchgate.net

| Base | Solvent | Electrophile | Catalyst | Notes | Reference |

| K₂CO₃ | DMSO | Alkyl, Aryl, Heteroaryl Halides | - | Regioselective for N1-alkylation in 3-substituted pyrazoles | researchgate.net |

| Potassium tert-butoxide | Diethyl Ether | Alkyl Halides | 18-crown-6 | Phase-transfer catalysis, mild conditions | researchgate.net |

| K₂CO₃ | [bmim][BF₄] / Acetonitrile | Alkyl Halides, Sulfonates | - | Use of ionic liquid as reaction medium | researchgate.net |

Other Advanced Alkylation Methodologies (e.g., Mitsunobu Reaction, Transition Metal Catalysis)

Beyond classical methods, several advanced strategies for pyrazole N-alkylation have been developed. mdpi.comsemanticscholar.org

The Mitsunobu reaction provides a powerful means to achieve N-alkylation by converting an alcohol directly into the alkyl substituent. mdpi.comsemanticscholar.orgorganic-chemistry.org This reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethylazodicarboxylate (DEAD). organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it particularly useful in stereoselective synthesis. organic-chemistry.org It has been successfully applied to the N-alkylation of various nitrogen-containing heterocycles. rsc.org

Transition metal catalysis offers another sophisticated avenue for forming the N-alkyl bond. mdpi.comsemanticscholar.org For example, a copper metallaphotoredox system has been developed for the N-alkylation of a variety of N-nucleophiles, including pyrazoles and indazoles, with alkyl bromides. nih.gov This visible light-induced method operates at room temperature and demonstrates excellent regioselectivity. nih.gov Enzymes have also been engineered to catalyze the selective N-alkylation of pyrazoles using simple haloalkanes, showcasing the potential of biocatalysis in this field. nih.gov

Purification and Isolation Techniques

The final stage of synthesis involves the purification and isolation of the target compound, this compound. The choice of technique depends on the physical properties of the compound and the nature of any impurities.

For pyrazole derivatives, a common purification strategy involves crystallization . google.com This can be enhanced by converting the pyrazole into an acid addition salt. The pyrazole is dissolved in a suitable solvent (such as acetone, ethanol, or isopropanol) and treated with an inorganic or organic acid. google.comgoogle.com The resulting salt often has different solubility properties and can be selectively crystallized from the solution, effectively separating it from non-basic impurities. google.com

Chromatographic methods are also extensively used for the purification of pyrazole derivatives. researchgate.net Column chromatography, using a stationary phase like silica (B1680970) gel, is a standard laboratory technique for separating compounds based on their differential adsorption. nih.gov The choice of eluent (solvent system) is critical for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the optimal conditions for column chromatography. researchgate.net

Column Chromatography using Silica Gel

Column chromatography is a fundamental purification technique used to separate compounds from a mixture. For pyrazole derivatives, silica gel is the most commonly employed stationary phase due to its efficacy in separating molecules based on polarity. tandfonline.comnih.gov

The crude product containing this compound would be dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. uva.nl A solvent system, known as the eluent or mobile phase, is then passed through the column. Compounds within the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. The separated fractions are collected sequentially, and those containing the desired product are combined and concentrated to yield the purified compound. uva.nlpku.edu.cn The progress of the separation is typically monitored by thin-layer chromatography (TLC). orientjchem.org

Solvent Systems for Purification (e.g., Hexane (B92381)/Dichloromethane (B109758), Hexane/Ethyl Acetate)

The choice of solvent system (eluent) is critical for achieving effective separation in column chromatography. The optimal eluent composition depends on the polarity of the target compound and the impurities present. For pyrazole derivatives, mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane are frequently used. tandfonline.compku.edu.cnnih.gov

By gradually increasing the proportion of the more polar solvent, compounds with increasing polarity can be eluted from the column. For a moderately polar compound like an acetaldehyde derivative, an initial elution with a low-polarity mixture (e.g., Hexane/Ethyl Acetate 20:1) might be followed by a gradual increase in the ethyl acetate concentration to elute the target compound. pku.edu.cn

The following table summarizes solvent systems used for the purification of various iodinated pyrazole compounds, which can serve as a starting point for developing a method for this compound.

| Compound Name | Solvent System (Eluent) | Ratio (v/v) |

| 4-Iodo-1-trityl-1H-pyrazole | Hexane / Ethyl Acetate (EtOAc) | 4:1 |

| 1-allyl-4-iodo-1H-pyrazole | Hexane / Ethyl Acetate (AcOEt) | 2:1 |

| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Hexane / Dichloromethane (DCM) | 3:2 |

| 4-(4-Iodo-3-trifluoromethyl-pyrazol-1-yl)-benzenesulfonamide | Hexane / Ethyl Acetate (EtOAc) | 2:3 |

This data is compiled from purification procedures for related pyrazole compounds and serves as a guide for methodological development. nih.govnih.govclockss.org

Recrystallization Procedures

Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the crude solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent (mother liquor).

The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, common recrystallization solvents include n-hexane and methanol. jetir.orgarkat-usa.org For instance, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate has been successfully purified by recrystallization from n-hexane. arkat-usa.org In some cases, a mixture of solvents, such as an iso ether/acetone mixture, may be used to achieve the desired solubility profile. google.com The pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. jetir.org

Chemical Reactivity and Derivatization of 4 Iodo 1h Pyrazol 1 Yl Acetaldehyde

Reactivity of the Acetaldehyde (B116499) Group

The acetaldehyde group, an aldehyde functionality attached to the pyrazole (B372694) nitrogen, is susceptible to a variety of reactions typical of aldehydes, including oxidation, reduction, and condensation.

Oxidation Reactions to Corresponding Carboxylic Acids

The aldehyde group of (4-iodo-1H-pyrazol-1-yl)acetaldehyde can be readily oxidized to form the corresponding carboxylic acid, (4-iodo-1H-pyrazol-1-yl)acetic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion under mild conditions. For instance, chromium trioxide (CrO₃) catalyzed oxidation using periodic acid (H₅IO₆) in a solvent like acetonitrile (B52724) is an effective method for converting primary alcohols (which can be formed from the aldehyde) to carboxylic acids in high yields. organic-chemistry.org Other modern methods utilize metal-free conditions or catalysts based on iron or silver, often using molecular oxygen or air as the ultimate oxidant, representing greener and more sustainable approaches. organic-chemistry.org

| Oxidizing System | Description | Reference |

|---|---|---|

| CrO₃ / H₅IO₆ | Catalytic chromium trioxide with periodic acid provides excellent yields for the oxidation of primary alcohols/aldehydes to carboxylic acids. | organic-chemistry.org |

| Fe(NO₃)₃·9H₂O / TEMPO / MCl | An iron-catalyzed system using oxygen or air as the oxidant at room temperature. | organic-chemistry.org |

| Bismuth(III) oxide / t-BuOOH | A chemoselective method using aqueous tert-butyl hydroperoxide with a bismuth catalyst under ambient conditions. | organic-chemistry.org |

Reduction Reactions to Yield Alcohol Derivatives

Conversely, the aldehyde functionality can be reduced to its corresponding primary alcohol, 2-(4-iodo-1H-pyrazol-1-yl)ethanol. This reduction is typically accomplished using hydride reagents. The choice of reagent allows for control over the selectivity of the reaction, ensuring that other functional groups in the molecule, such as the iodo-substituent on the pyrazole ring, remain unaffected.

Condensation Reactions with the Aldehyde Functionality

The aldehyde group is an excellent electrophile and readily participates in condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds. umich.eduias.ac.in One of the most notable examples is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active α-hydrogen, catalyzed by a weak base like piperidine (B6355638) or pyridine, to form a new carbon-carbon double bond. ekb.eg This reaction involves a nucleophilic addition to the carbonyl group, followed by dehydration. ekb.eg Such reactions are pivotal for extending the carbon chain and synthesizing α,β-unsaturated systems, which are valuable intermediates in organic synthesis. ekb.eg The acidic nature of the hydrogens on the active methylene group allows it to couple with various compounds, leading to the formation of diverse products like hydrazones. ias.ac.in

Reactivity of the Iodine Atom at the 4-Position of the Pyrazole Ring

The iodine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide array of substituents through substitution and cross-coupling reactions. The electrophilic substitution of the pyrazole ring typically occurs at this 4-position. arkat-usa.org

Nucleophilic Substitution Reactions of the Iodine Atom

While direct nucleophilic aromatic substitution on unactivated aryl halides is often challenging, the pyrazole ring's electronic nature can influence the reactivity of the C4-iodine bond. In some cases, particularly with activated pyrazole systems, the iodine can be displaced by strong nucleophiles. For example, reactions of 4-bromo-nitropyrazole-carboxylic acids with arylamines in the presence of copper salts have been shown to yield 4-arylamino substituted products, indicating that nucleophilic substitution is feasible under certain conditions. osti.gov

Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.govrsc.org These reactions have revolutionized organic synthesis and are widely used in the pharmaceutical industry. nih.govmdpi.com The 4-iodopyrazole (B32481) moiety can participate in several key coupling reactions.

The Suzuki-Miyaura coupling is a prominent example, used to form carbon-carbon bonds by reacting the 4-iodopyrazole with an organoboron compound in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is instrumental in synthesizing complex molecules, as demonstrated in the synthesis of the pharmaceutical compound Crizotinib, where a key intermediate is 4-(4-iodo-1H-pyrazol-1-yl)piperidine. researchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the 4-iodopyrazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. arkat-usa.org This method is effective for introducing alkynyl groups onto the pyrazole ring.

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene) and the Buchwald-Hartwig amination (coupling with an amine), are also highly applicable, further expanding the synthetic utility of the 4-iodopyrazole scaffold. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. rsc.orgnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (Aryl-Aryl) | nih.govresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | arkat-usa.org |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | nobelprize.org |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) | nih.gov |

Direct C-H Arylation of Pyrazoles

Direct C–H arylation is an increasingly important strategy in organic synthesis that avoids the pre-functionalization of substrates (e.g., into organoboron or organozinc compounds). nih.gov For pyrazole derivatives, palladium-catalyzed direct arylation typically occurs at the C5 position, which is the most acidic and sterically accessible C-H bond. nih.gov

In a molecule like this compound, the C4 position is already substituted. Therefore, a direct C-H arylation reaction would be expected to proceed regioselectively at the C5 position. This reaction provides a complementary method to cross-coupling at the C4-iodo position, allowing for the sequential functionalization of the pyrazole ring. However, achieving C4 arylation via this method is challenging and generally requires the C5 position to be blocked, for instance, by a temporary chloro group, which can be removed after the C4 arylation is complete. acs.orgresearchgate.net The reaction is typically promoted by a palladium catalyst, often in the presence of an additive like pivalic acid and a base such as K₂CO₃. nih.gov

Spectroscopic and Structural Elucidation of 4 Iodo 1h Pyrazol 1 Yl Acetaldehyde

Elemental Analysis (C, H, N, I content)

The elemental composition of a pure compound provides the empirical basis for its molecular formula. For (4-iodo-1H-pyrazol-1-yl)acetaldehyde, with the molecular formula C₅H₅IN₂O, the theoretical elemental composition has been calculated. These values are crucial for confirming the identity and purity of a synthesized sample through combustion analysis. The expected weight percentages for Carbon (C), Hydrogen (H), Nitrogen (N), and Iodine (I) are presented below.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 23.92 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 2.01 |

| Iodine | I | 126.90 | 1 | 126.90 | 50.55 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.16 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.37 |

| Total | 236.01 | 100.00 |

Comparative Spectroscopic Analysis with Related Pyrazole (B372694) Derivatives

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By comparing the predicted spectral data of this compound with known data from similar pyrazole derivatives, a reliable characterization can be achieved. The analysis includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the acetaldehyde (B116499) side chain. In the parent 4-iodo-1H-pyrazole, the protons at the 3- and 5-positions are equivalent and appear as a single peak mdpi.com. However, the N-substitution in the target molecule breaks this symmetry, resulting in two separate singlets for the H-3 and H-5 protons. Their chemical shifts are influenced by the electronic effects of the iodine atom and the N-acetaldehyde group. The protons of the acetaldehyde moiety are predicted to show a characteristic pattern: a doublet for the methylene (B1212753) protons (-CH₂) adjacent to the pyrazole ring and a triplet for the aldehyde proton (-CHO), due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The C-4 carbon, directly bonded to the iodine atom, is expected to have a chemical shift significantly influenced by the halogen. The C-3 and C-5 carbons of the pyrazole ring will appear at distinct resonances. The acetaldehyde side chain will be characterized by two signals: one for the methylene carbon (-CH₂) and a significantly downfield signal for the carbonyl carbon (-CHO), typically appearing in the 190-200 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, several characteristic absorption bands are anticipated. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is expected around 1720-1740 cm⁻¹. The pyrazole ring itself will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region researchgate.net. Additionally, C-H stretching bands for the aldehyde proton typically appear as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-I bond vibration occurs at lower frequencies, usually in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular ion peak ([M]⁺) for C₅H₅IN₂O would be observed at m/z 251. Unlike compounds containing chlorine or bromine, which show a characteristic M+2 isotopic peak, iodine consists of a single stable isotope (¹²⁷I), so a singular molecular ion peak is expected jove.com. Key fragmentation pathways would likely involve the cleavage of the C-I bond, resulting in a fragment ion at [M-I]⁺, and the loss of the acetaldehyde side chain, which would produce a fragment corresponding to the 4-iodopyrazole (B32481) cation.

The following table summarizes the predicted spectroscopic data in comparison to related, experimentally characterized pyrazole derivatives.

| Spectroscopic Technique | Predicted Data for this compound | Comparative Data from Related Pyrazoles |

|---|---|---|

| ¹H NMR (ppm) | - H-3 & H-5 (ring): Two singlets

| 4-Iodo-1H-pyrazole shows a single resonance for H-3/H-5 protons around 7.6 ppm mdpi.com. N-substituted pyrazoles show distinct signals for these protons nih.gov. |

| ¹³C NMR (ppm) | - C-4 (C-I): Shielded resonance

| In 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C-4 resonance is at 60.8 ppm researchgate.net. Carbonyl carbons in similar structures are highly deshielded. |

| IR (cm⁻¹) | - C=O stretch: ~1720-1740 (strong)

| General pyrazole derivatives show aromatic C=N and C=C stretching bands between 1450 and 1670 cm⁻¹ researchgate.net. |

| Mass Spec (m/z) | - Molecular Ion [M]⁺: 251

| Halogenated organic compounds often show fragmentation via the loss of the halogen atom jove.comresearchgate.net. |

Theoretical and Computational Investigations of 4 Iodo 1h Pyrazol 1 Yl Acetaldehyde

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to investigate the quantum mechanical properties of molecules, offering insights into their structure, spectroscopy, and electronic nature.

In a hypothetical study, DFT calculations could be employed to predict the infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectra of (4-iodo-1H-pyrazol-1-yl)acetaldehyde. By calculating the vibrational frequencies, one could generate a theoretical IR spectrum. Similarly, by calculating the chemical shifts, a theoretical ¹H NMR spectrum could be produced. These theoretical spectra would then be invaluable for validating the experimental data obtained for the compound, aiding in its structural confirmation.

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Hypothetical) |

| Key IR Frequencies (cm⁻¹) | C=O stretch, C-I stretch, pyrazole (B372694) ring vibrations |

| ¹H NMR Chemical Shifts (ppm) | Aldehyde proton, pyrazole ring protons, methylene (B1212753) protons |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

DFT could also be used to analyze the electronic structure of this compound. This would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's frontier orbitals and predict its reactivity. Parameters like electronegativity, chemical hardness, and electrophilicity index could be derived from these calculations to provide a quantitative measure of its reactive tendencies.

Table 2: Hypothetical Electronic Properties of this compound

| Electronic Property | Predicted Value (Hypothetical) |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Electronegativity | Value |

| Chemical Hardness | Value |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Mechanistic Studies through Computational Modeling

Computational modeling could be utilized to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers could identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation. This approach would be particularly useful for understanding its synthesis or its interactions with other molecules.

Molecular Modeling Approaches for Understanding Interactions in Biological Systems

To explore the potential biological activity of this compound, molecular modeling techniques such as molecular docking could be employed. This would involve computationally "docking" the molecule into the active site of a biological target, such as an enzyme or a receptor, to predict its binding affinity and mode of interaction. Such studies could provide initial insights into its potential as a therapeutic agent.

Applications and Advanced Research Directions

Role as a Key Synthetic Synthon for Complex Heterocyclic Compounds

The pyrazole-4-carbaldehyde framework, a core component of (4-iodo-1H-pyrazol-1-yl)acetaldehyde, is recognized as a versatile precursor for the construction of various pyrazole-fused heterocyclic systems. semanticscholar.org The aldehyde functional group serves as a reactive handle for cyclization and cyclocondensation reactions, enabling the synthesis of complex molecular architectures. semanticscholar.org

For instance, pyrazole-4-carbaldehydes are pivotal in Friedländer condensation reactions to produce pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines. semanticscholar.org These reactions demonstrate the utility of the aldehyde moiety in building fused ring systems of pharmaceutical interest. The presence of the iodo group at the 4-position of the pyrazole (B372694) ring further enhances its synthetic utility, providing a site for subsequent cross-coupling reactions to introduce additional diversity and complexity. researchgate.net This dual functionality—a reactive aldehyde for ring formation and a stable iodo-substituent for cross-coupling—makes the parent scaffold an exceptionally valuable synthon in synthetic organic chemistry. ijtsrd.comijtsrd.com

Development of Novel Organic Transformations Facilitated by the Compound's Structure

The structure of this compound is amenable to a variety of modern organic transformations, largely due to the reactivity of the iodo-substituent. The 4-iodopyrazole (B32481) motif is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. researchgate.net

Notable transformations include:

Suzuki–Miyaura Reactions : For the formation of carbon-carbon bonds by coupling with boronic acids. researchgate.net

Sonogashira Reactions : For creating carbon-carbon bonds with terminal alkynes, leading to the synthesis of alkynylated pyrazoles. researchgate.net

Copper-Catalyzed Coupling Reactions : The 4-iodopyrazole scaffold can undergo copper(I)-catalyzed coupling with alcohols to form 4-alkoxypyrazoles, demonstrating a method for C-O bond formation. nih.gov

These transformations highlight the capacity of the 4-iodopyrazole core to serve as a platform for generating libraries of highly functionalized pyrazole derivatives. The aldehyde group can be further utilized in reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations to extend the molecular framework.

Potential in Medicinal Chemistry and Drug Design (Emphasis on Mechanism and Scaffold, Not Clinical Outcomes)

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. mdpi.com The specific combination of an iodinated pyrazole ring and an acetaldehyde (B116499) side chain in this compound suggests several promising avenues for drug design and discovery.

Pyrazole and its derivatives are well-documented inhibitors of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol. nih.govresearchgate.net These compounds act by forming an inactive ternary complex with the enzyme and its coenzyme, NAD+. scispace.com

Research has shown that substitution on the pyrazole ring significantly influences inhibitory potency. Notably, 4-substituted pyrazoles are potent inhibitors of LADH. google.com Specifically, 4-iodopyrazole has been identified as a more powerful inhibitor than pyrazole itself. scispace.com The mechanism involves the pyrazole nitrogen atoms coordinating to the active-site zinc ion of the enzyme, while the 4-position substituent interacts with a surrounding hydrophobic pocket. This established structure-activity relationship suggests that the this compound scaffold is a strong candidate for designing potent modulators of alcohol metabolism.

| Compound | Inhibition Constant (Kᵢ) | Notes |

|---|---|---|

| Pyrazole | Variable | Potent inhibitor, competes with ethanol. scispace.com |

| 4-Iodopyrazole | More potent than pyrazole | Demonstrates enhanced inhibition due to 4-position substitution. scispace.com |

| 3-Substituted Pyrazoles | Higher Kᵢ (40-200 µM) | Generally weaker inhibitors than 4-substituted analogs. nih.gov |

Mycocyclosin synthase (CYP121A1) is a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.net This enzyme catalyzes a crucial C-C bond formation in the synthesis of mycocyclosin. nih.gov As an essential enzyme, CYP121A1 is a key target for the development of new anti-tuberculosis drugs. researchgate.net

Azole compounds are a well-known class of P450 inhibitors; they function by coordinating the azole nitrogen atom to the heme iron at the enzyme's active site. nih.gov For example, the drug fluconazole (B54011) binds to CYP121A1. nih.gov Given that the pyrazole moiety is a bioisostere of other azoles like imidazole (B134444) and triazole, it is plausible that pyrazole-containing compounds could also inhibit P450 enzymes. The 4-iodopyrazole scaffold therefore represents a potential starting point for designing inhibitors of mycocyclosin synthase, which could disrupt the microbial defense mechanisms of M. tuberculosis.

The pyrazole scaffold is a fertile source of compounds with significant antimicrobial activity. mdpi.comnih.gov Specifically, derivatives featuring a pyrazole-4-carbaldehyde structure have been synthesized and shown to possess excellent efficacy against various pathogenic bacteria. chemmethod.com The aldehyde group is often condensed with other molecules to create more complex structures, such as hydrazones, which are then evaluated for their biological activity. nih.govorientjchem.org Studies have demonstrated that many of these pyrazole derivatives exhibit potent antibacterial and antifungal properties, in some cases with minimum inhibitory concentration (MIC) values lower than standard drugs. chemmethod.comnih.gov

| Compound Class | Tested Organisms | Reported Activity |

|---|---|---|

| Pyrazole-4-carbaldehyde derivatives | Pathogenic Bacteria | Reported to have excellent and good efficacy. chemmethod.com |

| Pyrazole Carbothiohydrazide Hydrazones | Gram-positive and Gram-negative bacteria, Fungi | Showed remarkable antibacterial and antifungal activities, with MIC values ranging from 2.9 to 125 µg/mL. nih.gov |

| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli | Exhibited activity against both Gram-positive and Gram-negative bacteria. mdpi.com |

A substantial body of research has focused on pyrazole derivatives as potential anticancer agents, with many compounds demonstrating high cytotoxicity against various cancer cell lines. nih.govtandfonline.com The anticancer mechanisms of pyrazole-based compounds are diverse and include the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), tubulin, and epidermal growth factor receptor (EGFR). nih.gov

Derivatives of pyrazole carbaldehyde have been specifically investigated for their anticancer properties. nih.govsrrjournals.com For example, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes were found to act as xanthine (B1682287) oxidase inhibitors, leading to increased reactive oxygen species, cell cycle arrest, and apoptosis in cancer cells. nih.gov Other pyrazole carbaldehyde derivatives have shown potent cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values in the nanomolar range. nih.gov The relevance of the 4-iodopyrazole scaffold is further underscored by its use in the synthesis of Crizotinib, a clinically approved ALK and MET kinase inhibitor used in cancer therapy. researchgate.netconsensus.app

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 µM | PI3 Kinase Inhibition. nih.gov |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | Various | 9.32 - 10.03 µM | Xanthine Oxidase Inhibition, Apoptosis Induction. nih.gov |

| Indole-pyrazole hybrids | HCT116, MCF-7, HepG2, A549 | < 23.7 µM | CDK2 Inhibition. nih.gov |

Pyrazole Scaffold as a Bioisostere in Pharmaceutical Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key structural motif in a multitude of clinically approved drugs. nih.gov Its prevalence in medicinal chemistry can be largely attributed to its role as a bioisostere, a chemical substituent or group that can be interchanged with another group in a drug molecule without significantly altering its biological activity. researchgate.net The strategic replacement of functional groups is a cornerstone of modern pharmaceutical research, aimed at optimizing the pharmacodynamic, pharmacokinetic, and physicochemical properties of a lead compound to enhance its efficacy and minimize adverse effects. researchgate.net

The utility of the pyrazole scaffold as a bioisostere is exemplified in the development of numerous therapeutic agents. For example, in the anti-inflammatory drug Phenylbutazone, the pyrazole ring serves as an aryl bioisostere, contributing to the molecule's lipophilicity and solubility, and facilitating its binding to the target enzyme. nih.gov The design of cannabinoid receptor antagonists has also explored the bioisosteric replacement of the 1,5-diarylpyrazole motif found in Rimonabant with other five-membered heterocycles like thiazoles, triazoles, and imidazoles, demonstrating the interchangeability of these scaffolds while retaining biological function. nih.gov

| Compound | Structure | ClogP | pKa | Key Bioisosteric Features |

|---|---|---|---|---|

| Pyrazole | C3H4N2 | 0.24 pharmablock.comnih.gov | 2.5 pharmablock.com | H-bond donor, lower lipophilicity than benzene. pharmablock.com |

| Benzene | C6H6 | 2.14 pharmablock.comnih.gov | ~43 | Aromatic ring, hydrophobic interactions. |

| Phenol | C6H5OH | 1.46 | 9.95 | H-bond donor and acceptor, prone to metabolic oxidation. |

Future Research Perspectives and Challenges in Synthetic Accessibility and Application Expansion

While the pyrazole scaffold is a valuable component in drug discovery, there are ongoing challenges and future research directions concerning its synthetic accessibility and the expansion of its applications.

Synthetic Accessibility:

A significant challenge in the synthesis of functionalized pyrazoles, such as this compound, is achieving regioselectivity. For instance, the alkylation of unsymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 alkylated isomers due to tautomerization. pharmablock.com The ratio of these isomers is dependent on various factors including the substrate, electrophile, solvent, and base used. pharmablock.com

Future research is focused on developing more efficient and regioselective synthetic methodologies. organic-chemistry.orgmdpi.comresearchgate.net Modern synthetic strategies are continuously being refined to improve yield, reduce reaction times, and enhance the "greenness" of the processes. researchgate.neteurekaselect.com These include:

Catalysis: The use of various catalysts, including iron, ruthenium, and iodine(III), has been shown to provide regioselective access to substituted pyrazoles. organic-chemistry.org

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex pyrazole derivatives in a single step from multiple starting materials, improving atom economy and efficiency. researchgate.netnih.gov

Enabling Technologies: Techniques such as microwave-assisted synthesis, ultrasound irradiation, and flow chemistry are being employed to accelerate reaction rates and improve yields under milder conditions. researchgate.neteurekaselect.commdpi.com

| Synthetic Method | Description | Advantages |

|---|---|---|

| Cyclocondensation Reactions | Reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov | A classical and widely used method for pyrazole synthesis. |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile imine with an alkyne or alkene. nih.gov | Provides access to a wide range of substituted pyrazoles. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. eurekaselect.com | Shorter reaction times, often higher yields, and can be performed under solvent-free conditions. researchgate.net |

| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to promote the reaction. researchgate.neteurekaselect.com | Mild reaction conditions, shorter reaction times, and improved yields. researchgate.net |

Application Expansion:

The proven success of pyrazole-containing drugs has spurred further exploration into new therapeutic applications. nih.gov Future research will likely focus on the design and synthesis of novel pyrazole derivatives with enhanced potency and selectivity for a broader range of biological targets. nih.govresearchgate.nettandfonline.com There is significant interest in developing pyrazole-based compounds for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net

However, expanding the applications of pyrazole-based compounds is not without its challenges. A deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of new drug candidates. nih.gov Furthermore, as with any drug development program, overcoming issues such as off-target effects and the emergence of drug resistance will be critical. Continued research into the precise role of the pyrazole moiety in the mechanism of action of these compounds will be essential for unlocking their full therapeutic potential. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-iodo-1H-pyrazol-1-yl)acetaldehyde?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Nucleophilic substitution : Reacting 4-iodo-1H-pyrazole derivatives with acetaldehyde precursors in the presence of a base catalyst like K₂CO₃ under reflux conditions .

- Cyclization : Using chloranil as an oxidizing agent in xylene at reflux for 25–30 hours, followed by purification via recrystallization (methanol) .

- Characterization : Confirm purity and structure using IR spectroscopy (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm), and elemental analysis (C, H, N, I content) .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch).

- NMR : ¹H NMR confirms the pyrazole ring protons (δ 7.5–8.5 ppm) and aldehyde proton (δ ~10 ppm). ¹³C NMR detects the iodine-bearing carbon (δ ~90 ppm for C-I) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 233.01) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

- Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve bond-length discrepancies (e.g., C-I bond ~2.09 Å) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

- Data Reconciliation : Cross-validate conflicting LC-MS or GC-MS results by isolating intermediates or using deuterated solvents to suppress matrix effects .

Q. What strategies mitigate decomposition of this compound during experiments?

- Stabilization : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or trimerization, analogous to acetaldehyde’s trimer formation under ambient conditions .

- Reaction Optimization : Use radical scavengers (e.g., BHT) in free-radical-mediated reactions to suppress side reactions .

Q. Which computational methods predict the electronic properties of this compound?

- Core-Excited States : Apply CVS-CCSD/CVS-CC2 with aug-cc-pVTZ basis sets to simulate K-edge X-ray absorption spectra (e.g., iodine 1s→σ* transitions) .

- Reactivity : Use Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Precautions :

- P201 : Obtain specialized handling instructions before use.

- P210 : Avoid heat/open flames (flash point ~214°C) .

Data Contradiction Analysis

Q. How to resolve discrepancies in quantifying this compound via analytical techniques?

- Case Study : Acetaldehyde measurements showed 47% variance between PTR-MS (m/z 45) and DNPH-HPLC due to matrix interference .

- Mitigation :

- Use internal standards (e.g., deuterated analogs) for LC-MS calibration.

- Validate via independent methods (e.g., iodometric titration for aldehyde quantification) .

Biological and Pharmacological Applications

Q. How does the iodine substituent influence the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.